2-bromo-N-[(5Z)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure includes a 3,4-dihydroxybenzylidene substituent at the 5-position of the thiazolidinone core and a brominated benzamide group at the N-position. This compound is under investigation for antimicrobial, anticancer, and anti-inflammatory applications due to its structural complexity and functional diversity .
Properties
IUPAC Name |
2-bromo-N-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O4S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(26-17(20)25)8-9-5-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKOCVNWRECTD-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(5Z)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form the benzylidene derivative.
Bromination: The final step involves the bromination of the benzamide group using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.
Substitution: The bromine atom in the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Antioxidant Activity: The dihydroxybenzylidene moiety can scavenge free radicals.
Medicine
Drug Development:
Industry
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can bind to the active site of enzymes, blocking their activity.
Antioxidant Activity: The dihydroxybenzylidene moiety can neutralize free radicals, preventing cellular damage.
Metal Coordination: The thiazolidinone ring can coordinate with metal ions, affecting their catalytic activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the benzylidene group, halogenation patterns, and peripheral functional groups. Below is a comparative analysis:
Key Observations :
- Hydroxy vs. Methoxy Groups : The 3,4-dihydroxy substitution in the target compound enhances water solubility and antioxidant capacity compared to methoxy analogs, which are more lipophilic .
- Halogen Effects : Bromine at the benzamide position improves target binding compared to chlorine, as seen in molecular docking studies .
- Alkyl Chains : Ethoxy or octyloxy groups (e.g., in ) increase membrane permeability but may reduce oral bioavailability due to excessive lipophilicity.
Physicochemical Properties
Data on melting points, yields, and spectral characteristics highlight synthetic feasibility and stability:
Biological Activity
The compound 2-bromo-N-[(5Z)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidin derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against different cell lines, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15BrN2O3S
- Molecular Weight : 397.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the thiazolidin core may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. The compound has shown potential in:
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt microbial enzyme functions, contributing to its antimicrobial properties.
- Anticancer Activity : In vitro studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against several cancer cell lines. The following table summarizes the results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Huh7 (Hepatocellular) | <10 | Significant inhibition |
| Caco2 (Colorectal) | <10 | Significant inhibition |
| MDA-MB 231 (Breast) | 12 | Moderate inhibition |
| PC3 (Prostate) | >20 | Low inhibition |
These findings indicate that the compound exhibits potent activity against hepatocellular and colorectal carcinoma cells while showing moderate effects on breast cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has been tested for antimicrobial effects. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.
Case Studies
- Study on Anticancer Properties : A study published in MDPI evaluated a series of thiazolidine derivatives for their anticancer activities. The authors reported that compounds with similar structural features to this compound showed promising results as DYRK1A inhibitors with IC50 values below 10 µM against various tumor cell lines .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of thiazolidine derivatives for their antibacterial properties. The results demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for this class of compounds in developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
